9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the pyrimido[2,1-f]purine-dione family, characterized by a tricyclic scaffold combining pyrimidine and purine moieties. The structure features a 4-methoxyphenyl substituent at position 9 and methyl groups at positions 1 and 2. Its molecular formula is C₁₉H₂₁N₅O₃ (molecular weight: 375.4 g/mol).
Properties
IUPAC Name |
9-(4-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-19-14-13(15(23)20(2)17(19)24)22-10-4-9-21(16(22)18-14)11-5-7-12(25-3)8-6-11/h5-8H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUXCLCJUPDXTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a derivative of purine and pyrimidine that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its interactions with various biological targets and its therapeutic implications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 302.33 g/mol
The biological activity of this compound primarily revolves around its interaction with adenosine receptors and monoamine oxidase (MAO) enzymes. Research indicates that it acts as an antagonist for both A and A adenosine receptors and inhibits MAO-B activity. These interactions suggest potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.
Table 1: Biological Activity Summary
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Adenosine A receptor | Antagonist | K = 249 nM | |
| Adenosine A receptor | Antagonist | K = 253 nM | |
| Monoamine oxidase B (MAO-B) | Inhibitor | IC = 508 nM |
Pharmacological Studies
Recent studies have demonstrated the efficacy of the compound in various in vitro assays. For instance:
- Neuroprotective Effects: The compound exhibited neuroprotective properties by reducing oxidative stress in neuronal cell lines.
- Antidepressant Activity: In animal models, it showed significant antidepressant-like effects comparable to standard treatments.
Case Study: Neuroprotective Effects
A study conducted on rat models indicated that administration of this compound significantly improved cognitive functions and reduced markers of neuroinflammation. This was attributed to its ability to modulate adenosine receptor activity and inhibit MAO-B.
Structure-Activity Relationship (SAR)
The modification of substituents on the purine ring has been explored to enhance biological activity. Compounds with different phenyl ring substitutions demonstrated varying affinities for adenosine receptors. For example:
- Substituent Variations: The introduction of electron-donating groups on the phenyl ring increased receptor binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 9
Position 9 modifications significantly influence pharmacological profiles:
9-(2-Chloro-6-fluorobenzyl) Derivative
- Structure : 9-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Molecular Formula : C₁₉H₁₈ClFN₄O₂ (MW: 392.8 g/mol)
- Activity: Acts as a dual-target inhibitor of MAO-B and adenosine receptors, relevant for neurodegenerative diseases.
- Synthesis : Utilizes solvent-free microwave-assisted methods, enhancing reaction efficiency .
- Key Finding : Reduced side effects compared to traditional tricyclic antidepressants.
9-(3,4-Dihydroxyphenethyl) Derivative
- Structure : 9-(3,4-dihydroxyphenethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (20a)
- Molecular Formula : C₁₉H₂₁N₅O₄ (MW: 391.4 g/mol)
- Synthesis : Demethylation of methoxy precursors using HCl yields bioactive dihydroxy derivatives (71% yield) .
9-(2-Methoxyphenyl) Isomers
- Structures :
Anti-inflammatory Activity
- Compound : 9-Benzyl-2,3-dihydro-1,3-dimethyl-6-hydroxy-7-(3-methyl-2-butenyl)pyrimido[2,1-f]purine-4,8(1H,9H)-dione
- Activity : Exhibits COX-2 inhibition comparable to naproxen (IC₅₀ ≈ 1 µM) in adjuvant-induced arthritis models.
- Advantage: No gastric ulcerogenicity, addressing a key limitation of earlier 2-oxo series compounds .
Neuroprotective Activity
Structure-Activity Relationship (SAR) Insights
- Para vs. Ortho Substitution : 4-Methoxyphenyl (target) offers optimal electronic effects for receptor binding, while 2-methoxyphenyl isomers may enhance solubility.
- Bulkier Substituents : Prenyl (3-methyl-2-butenyl) or benzyl groups improve target specificity but reduce aqueous solubility.
- Hydroxyl Groups : 3,4-Dihydroxyphenethyl derivatives show enhanced CNS penetration but require protective synthesis steps .
Data Tables
Table 1: Comparative Structural and Pharmacological Data
Q & A
Q. What synthetic methodologies are commonly employed for preparing purine-dione derivatives like 9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione?
- Methodological Answer : A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is frequently used for introducing aryl groups to purine scaffolds. For example, substituted phenylboronic acids can react with halogenated purine precursors under reflux conditions in toluene with KCO as a base and Pd(Ph) as a catalyst . Purification via column chromatography (e.g., EtOAc/hexane gradients) is typical. Yield optimization may require adjusting reaction time (e.g., 12–24 hours) and stoichiometric ratios.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Parameters include:
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodological Answer : Ultra-performance liquid chromatography (UPLC) with UV detection (e.g., 254 nm) is recommended for purity analysis, especially for detecting analogs like theophylline-related compounds . Stability studies under varying pH/temperature conditions should include mass loss tracking via thermogravimetric analysis (TGA).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
- Methodological Answer : Systematic screening of catalysts (e.g., Pd(OAc) vs. Pd(Ph)), solvents (toluene vs. DMF), and bases (KCO vs. CsCO) is critical. For example, using N-ethyl-N,N-diisopropylamine in THF improved yields (89%) in related purine syntheses by enhancing nucleophilicity . Design-of-experiments (DoE) software can model multifactorial interactions.
Q. What conformational insights can be derived from crystallographic data for this compound?
- Methodological Answer : SC-XRD reveals non-planar ring systems (e.g., envelope/boat conformations) with puckering amplitudes (Q) up to 0.463 Å. Hydrogen-bonding motifs (e.g., C–H⋯O) stabilize crystal packing, forming R_2$$^2(12) and R_4$$^4(28) ring motifs . Compare with analogs like 9-(4-fluorophenyl) derivatives to assess substituent effects on torsion angles .
Q. How should researchers address contradictions in reported synthetic yields or biological activities across studies?
- Methodological Answer : Discrepancies often arise from:
- Reagent quality : Anhydrous vs. hydrated solvents.
- Catalyst deactivation : Trace oxygen/moisture in Pd-catalyzed reactions .
- Biological assays : Variability in cell lines or assay protocols.
Validate methods via interlaboratory reproducibility studies and meta-analyses of published data.
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with electron-withdrawing/donating groups (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) .
- In silico docking : Use molecular dynamics simulations to predict binding affinities for targets like kinases or phosphodiesterases.
- In vitro assays : Test inhibition of enzymatic activity (e.g., xanthine oxidase) with IC determination .
Key Recommendations for Researchers
- Prioritize SC-XRD for unambiguous structural validation.
- Use UPLC with gradient elution for purity checks.
- Cross-validate biological activities using orthogonal assays (e.g., fluorescence-based vs. radiometric).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
